Cas no 586403-02-3 (1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
586403-02-3 structure
Produktname:1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-Nr.:586403-02-3
MF:C15H22N6O2
MW:318.374182224274
CID:6135794
PubChem ID:16813393

1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-methyl-2-propen-1-yl)-8-(1-piperazinyl)-
    • VU0607592-1
    • AKOS001426544
    • CCG-292682
    • 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione
    • F3259-0307
    • 586403-02-3
    • starbld0005547
    • Oprea1_686260
    • 1,3-dimethyl-7-(2-methylallyl)-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
    • Z274601784
    • Inchi: 1S/C15H22N6O2/c1-10(2)9-21-11-12(18(3)15(23)19(4)13(11)22)17-14(21)20-7-5-16-6-8-20/h16H,1,5-9H2,2-4H3
    • InChI-Schlüssel: GKENDBWCVUAPGH-UHFFFAOYSA-N
    • Lächelt: N1(CC(C)=C)C2=C(N(C)C(=O)N(C)C2=O)N=C1N1CCNCC1

Berechnete Eigenschaften

  • Genaue Masse: 318.18042397g/mol
  • Monoisotopenmasse: 318.18042397g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 518
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topologische Polaroberfläche: 73.7Ų

Experimentelle Eigenschaften

  • Dichte: 1.37±0.1 g/cm3(Predicted)
  • Siedepunkt: 517.1±60.0 °C(Predicted)
  • pka: 8.61±0.10(Predicted)

1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Life Chemicals
F3259-0307-3mg
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
3mg
$94.5 2023-04-26
Life Chemicals
F3259-0307-2μmol
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
2μl
$85.5 2023-04-26
Life Chemicals
F3259-0307-5mg
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
5mg
$103.5 2023-04-26
Life Chemicals
F3259-0307-25mg
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
25mg
$163.5 2023-04-26
Life Chemicals
F3259-0307-40mg
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
40mg
$210.0 2023-04-26
Life Chemicals
F3259-0307-5μmol
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
5μl
$94.5 2023-04-26
Life Chemicals
F3259-0307-20μmol
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
20μl
$118.5 2023-04-26
Life Chemicals
F3259-0307-2mg
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
2mg
$88.5 2023-04-26
Life Chemicals
F3259-0307-20mg
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
20mg
$148.5 2023-04-26
Life Chemicals
F3259-0307-1mg
1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
586403-02-3 90%+
1mg
$81.0 2023-04-26

1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Verwandte Literatur

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